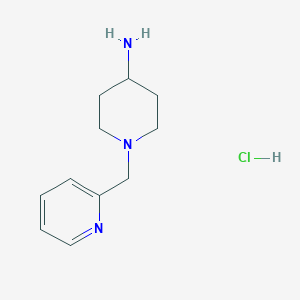

1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride

Description

Properties

Molecular Formula |

C11H18ClN3 |

|---|---|

Molecular Weight |

227.73 g/mol |

IUPAC Name |

1-(pyridin-2-ylmethyl)piperidin-4-amine;hydrochloride |

InChI |

InChI=1S/C11H17N3.ClH/c12-10-4-7-14(8-5-10)9-11-3-1-2-6-13-11;/h1-3,6,10H,4-5,7-9,12H2;1H |

InChI Key |

TVWJMSUGHXNCRY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N)CC2=CC=CC=N2.Cl |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Route

This approach involves the condensation of pyridine-2-carbaldehyde with a piperidin-4-amine or its protected derivative, followed by reduction to form the secondary amine linkage.

- React pyridine-2-carbaldehyde with piperidin-4-amine or its ester derivative in an alcoholic solvent (e.g., methanol or ethanol).

- Use a catalytic amount of palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 atm) for the reduction step.

- Control pH during the reaction to prevent over-reduction or side reactions.

- Purify the product by recrystallization or chromatography.

Reaction Conditions and Yields:

| Parameter | Typical Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | Methanol/Ethanol | — | — |

| Catalyst | Pd/C | 55–65 | ≥90% |

| Temperature | 50 °C | — | — |

| Pressure | 1–3 atm H₂ | — | — |

| Reaction Time | Several hours | — | — |

| Purification | Column chromatography/recrystallization | — | — |

This method is advantageous for its straightforwardness and moderate yields but requires hydrogenation equipment and catalyst handling.

Nucleophilic Substitution Route

This method involves the reaction of piperidin-4-amine or its derivatives with 2-(bromomethyl)pyridine or related pyridin-2-ylmethyl halides.

- Use anhydrous dimethylformamide (DMF) as solvent.

- Add potassium carbonate (K₂CO₃) as a base to deprotonate the amine and facilitate nucleophilic attack.

- Heat the reaction mixture at 60–80 °C for 12–24 hours.

- Monitor reaction progress by TLC or HPLC.

- Purify the product by silica gel column chromatography or recrystallization from ethanol/water.

Reaction Conditions and Yields:

| Parameter | Typical Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | Anhydrous DMF | — | — |

| Base | K₂CO₃ | 65–75 | ≥95% |

| Temperature | 80 °C | — | — |

| Reaction Time | 12–24 hours | — | — |

| Purification | Column chromatography/recrystallization | — | — |

This route is widely used due to the availability of starting materials and relatively high yields.

Protection and Deprotection Strategies

In some synthetic routes, the piperidin-4-amine is protected as N-tert-butoxycarbonyl (Boc) derivatives to improve selectivity and yield.

- For example, 4-piperidone hydrochloride can be converted to N-Boc-4-piperidone, then aminated using ammonia/ethanol and titanium tetraisopropoxide under nitrogen atmosphere.

- Sodium borohydride is used to reduce intermediates at temperatures below 30 °C.

- After reaction completion, the Boc group is removed under acidic conditions to yield the free amine.

- This method achieves yields around 81–82% for the intermediate amines.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Boc protection | N-tert-butyloxycarbonylation | — |

| Amination | Ammonia ethanol solution, Ti(OiPr)₄, NaBH₄ | 81–82 |

| Deprotection | Acidic aqueous workup | — |

This approach allows for better control of reaction intermediates and purity.

Reaction Mechanisms and Intermediates

- The nucleophilic substitution proceeds via the attack of the piperidin-4-amine nitrogen on the electrophilic bromomethyl group of 2-(bromomethyl)pyridine.

- Reductive amination involves imine formation between pyridine-2-carbaldehyde and piperidin-4-amine, followed by catalytic hydrogenation to the secondary amine.

- Protection strategies prevent side reactions on the amine during multi-step syntheses.

Purification and Characterization

- Purification is typically achieved by recrystallization from ethanol/water mixtures or by silica gel column chromatography using dichloromethane/methanol mixtures.

- Structural confirmation is performed by:

- ¹H NMR and ¹³C NMR spectroscopy: Characteristic chemical shifts for piperidine ring protons (δ ~1.2–3.0 ppm) and pyridine aromatic protons (δ ~7.2–8.5 ppm).

- Mass spectrometry (HRMS): Confirms molecular weight and formula.

- Elemental analysis and melting point determination for purity assessment.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|---|

| Reductive Amination | Pyridine-2-carbaldehyde + piperidin-4-amine | Pd/C catalyst, H₂ (1–3 atm), MeOH | 55–65 | ≥90% | Requires hydrogenation setup |

| Nucleophilic Substitution | 2-(Bromomethyl)pyridine + piperidin-4-amine | K₂CO₃ base, DMF, 60–80 °C | 65–75 | ≥95% | Straightforward, good yields |

| Boc Protection Route | 4-Piperidone hydrochloride | Boc protection, NH₃/EtOH, Ti(OiPr)₄, NaBH₄ | 81–82 | — | Intermediate protection/deprotection |

Research Findings and Optimization Notes

- Reaction temperature and solvent choice critically impact yield and purity. For nucleophilic substitution, anhydrous DMF and K₂CO₃ base at 80 °C optimize the reaction.

- Reductive amination requires careful pH control to avoid over-reduction or side reactions.

- Protecting groups such as Boc improve selectivity but add steps and require careful deprotection.

- Monitoring by TLC or HPLC is essential for reaction optimization.

- Purification by recrystallization or chromatography ensures removal of unreacted starting materials and side products.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound has been investigated for its potential as a therapeutic agent, particularly in targeting specific protein kinases. Protein kinases are crucial in regulating various cellular processes, and their dysregulation is often associated with diseases such as cancer.

Case Study: Inhibition of Protein Kinases

- A study highlighted the synthesis of derivatives related to piperidine compounds that exhibited potent inhibitory effects on protein kinase B (PKB) . The modifications to the piperidine structure improved selectivity and bioavailability, making them promising candidates for further development in cancer therapies.

Cancer Therapy

The role of 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride in cancer treatment is particularly notable due to its ability to inhibit key signaling pathways involved in tumor growth.

Case Study: PKB Inhibitors

- Research has shown that derivatives of this compound can act as ATP-competitive inhibitors of PKB, demonstrating up to 150-fold selectivity over other kinases like protein kinase A (PKA) . Such selectivity is crucial in minimizing side effects while maximizing therapeutic efficacy.

Neurological Disorders

The compound's potential applications extend into the treatment of neurological conditions, particularly Alzheimer's disease. Compounds with similar piperidine structures have been associated with cholinesterase inhibition, which is vital for enhancing cognitive function.

Case Study: Alzheimer’s Disease Treatment

- Derivatives incorporating piperidine moieties have shown promise in dual inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, both of which are targets in Alzheimer’s therapy . This multi-targeted approach could lead to more effective treatments by addressing several pathways involved in the disease.

Synthesis and Structural Modifications

The synthesis of this compound involves various modern organic chemistry techniques that enhance its pharmacological properties.

Synthesis Techniques

- Recent advancements highlight the use of palladium-catalyzed reactions and microwave-assisted synthesis methods to produce piperidine derivatives efficiently . These methods not only improve yield but also allow for precise modifications that can enhance biological activity.

Comparative Analysis Table

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Positional Isomers of Pyridinylmethyl Substituents

1-(Pyridin-3-ylmethyl)piperidin-4-amine Trihydrochloride (QY-3209)

- Molecular Formula : C₁₁H₁₉Cl₃N₄

- Molecular Weight : 329.7 g/mol

- Key Differences :

- Pyridine substitution at the 3-position.

- Trihydrochloride form suggests additional protonation sites, likely due to the pyridine nitrogen’s basicity.

- Increased molecular weight and polarity compared to the 2-position analog.

1-(Pyridin-4-ylmethyl)piperidin-4-amine (QC-2847)

- Molecular Formula : C₁₁H₁₇N₃

- Molecular Weight : 191.3 g/mol (free base)

- Key Differences :

- Pyridine substitution at the 4-position.

- Free base form, indicating lower solubility than hydrochloride salts.

- Structural variations may alter receptor binding kinetics.

Impact of Pyridine Position :

- 2-Position : Optimal for steric compatibility with flat binding pockets (e.g., enzyme active sites).

- 3- or 4-Position : May disrupt π-π stacking or hydrogen bonding due to altered ring orientation .

Aromatic Ring Modifications

1-(4-Chlorobenzyl)piperidin-4-amine Hydrochloride

- Molecular Formula : C₁₂H₁₈Cl₂N₂

- Molecular Weight : 261.2 g/mol

- Key Differences :

- Chlorobenzyl substituent instead of pyridinylmethyl.

- Higher lipophilicity (Cl substituent) may enhance blood-brain barrier penetration.

- Reduced hydrogen-bonding capacity compared to pyridine.

1-(Benzo[d]oxazol-2-ylmethyl)-N-(4-methoxyphenyl)piperidin-4-amine Dihydrochloride

Alkyl Chain Variations

RB-005 (1-(4-Octylphenethyl)piperidin-4-amine)

Heterocyclic Modifications

1-(3-Methoxy-2-pyridyl)piperidin-4-amine Hydrochloride

- Molecular Formula : C₁₁H₁₇ClN₃O

- Molecular Weight : 243.7 g/mol

- Key Differences :

- Methoxy group at the 3-position of pyridine.

- Enhanced electron-donating effects may modulate receptor binding.

- Slightly higher molecular weight than the target compound.

1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine Dihydrochloride

Biological Activity

1-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is classified as a tertiary amine with the molecular formula and a molecular weight of approximately 233.35 g/mol. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biological assays.

This compound exhibits a range of biological activities primarily through modulation of neurotransmitter systems. It has been investigated for its potential therapeutic effects in various neurological and psychiatric conditions, including:

- Depression

- Anxiety

- Oncology (cancer treatment)

- Infectious diseases

The compound's interaction with specific receptors may underpin its efficacy in these areas.

Therapeutic Applications

Research indicates that this compound may function as an inhibitor of specific kinases involved in cellular signaling pathways. For example, it has been studied for its potential role in inhibiting Class I PI3-kinase enzymes, which are crucial in cancer biology due to their involvement in cell proliferation and survival .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Neuropharmacological Studies : In preclinical models, the compound demonstrated significant antidepressant-like effects, suggesting its potential as a treatment for mood disorders. The mechanism appears to involve serotonin and norepinephrine reuptake inhibition.

- Antitumor Activity : The compound has shown promise in inhibiting tumor cell growth through modulation of the PI3K-AKT signaling pathway. In vitro studies reported IC50 values indicating effective inhibition at nanomolar concentrations .

- Safety Profile : Toxicological assessments indicated a favorable safety margin, with no acute toxicity observed at high doses in animal models .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(Pyridin-4-ylmethyl)piperidin-4-amine | Similar piperidine structure but different substituent | Varying receptor affinity due to different pyridine position |

| 5-Nitro-N-(piperidin-4-ylmethyl)pyridin-2-amine | Contains a nitro group on the piperidine side | Potentially different biological activity due to electron-withdrawing effect |

| N-(Pyridin-3-ylmethyl)piperidin-4-amines | Variation in the position of the pyridine substituent | May exhibit distinct pharmacological profiles |

This table illustrates how minor structural modifications can lead to significant differences in biological activity and therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.